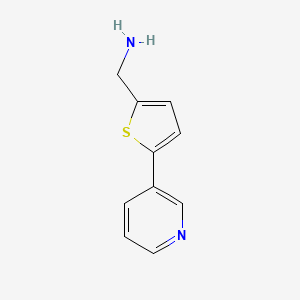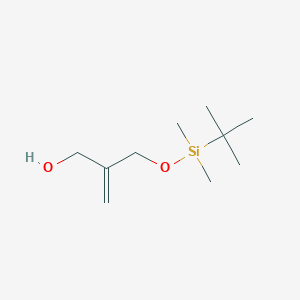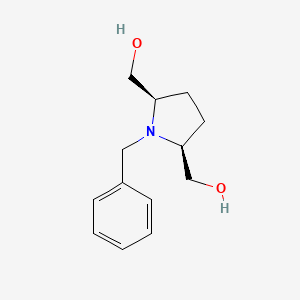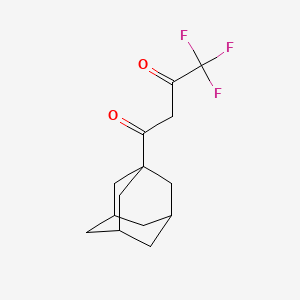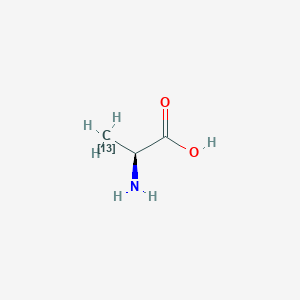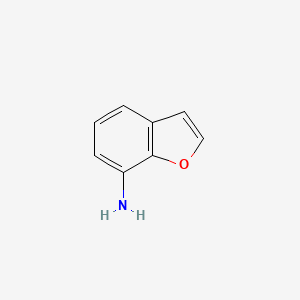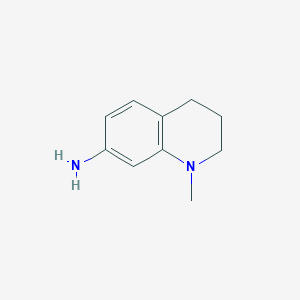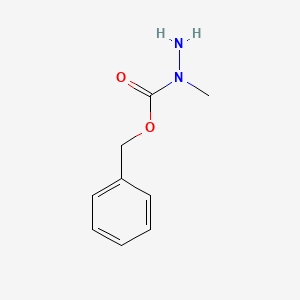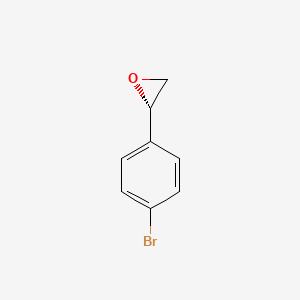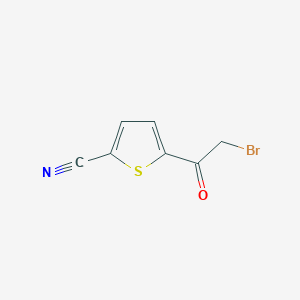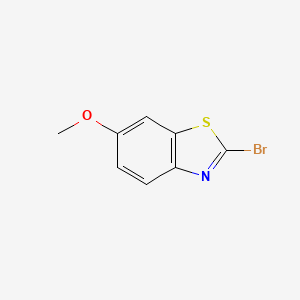
Boc-2,5-difluoro-D-phenylalanine
Overview
Description
Boc-2,5-difluoro-D-phenylalanine: is a fluorinated derivative of the amino acid phenylalanine. It is commonly used in proteomics research due to its unique properties, which make it an invaluable tool for studying protein structures and designing novel drug molecules . The compound has the molecular formula C14H17F2NO4 and a molecular weight of 301.29 .
Mechanism of Action
Target of Action
Boc-2,5-difluoro-D-phenylalanine is a chemical compound used for proteomics research
Mode of Action
Biochemical Pathways
It is known that fluorinated phenylalanines play an important role as potential enzyme inhibitors as well as therapeutic agents .
Pharmacokinetics
It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2,5-difluoro-D-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the fluorination of phenylalanine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include anhydrous solvents and low temperatures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product. The production process includes multiple purification steps, such as crystallization and chromatography, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Boc-2,5-difluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine atoms or the phenylalanine backbone.
Coupling Reactions: this compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions often involve polar aprotic solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under mild conditions to avoid degradation of the compound.
Coupling Reactions: Reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA) are used in peptide coupling reactions.
Major Products Formed: The major products formed from these reactions include substituted phenylalanine derivatives, oxidized or reduced forms of the compound, and peptide conjugates .
Scientific Research Applications
Boc-2,5-difluoro-D-phenylalanine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2,5-difluoro-D-phenylalanine: Similar to Boc-2,5-difluoro-D-phenylalanine but lacks the Boc protecting group.
2,4-difluoro-D-phenylalanine: Another fluorinated phenylalanine derivative with fluorine atoms at different positions on the phenyl ring.
Boc-2,4-difluoro-D-phenylalanine: Similar to this compound but with fluorine atoms at the 2 and 4 positions.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms and the presence of the Boc protecting group. These features enhance its stability and reactivity, making it a valuable tool in peptide synthesis and drug design.
Properties
IUPAC Name |
(2R)-3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSZJZJRRBKIDS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462789 | |
| Record name | Boc-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261380-31-8 | |
| Record name | Boc-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261380-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-6,7-dihydro-1H,5H-Pyrazolo[1,2-a]pyrazol-1-one](/img/structure/B1280346.png)
